(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone
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Description
(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4OS and its molecular weight is 420.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain targets .
Biochemical Pathways
It is known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and it has been found that certain modifications to the compound structure can significantly affect these properties .
Result of Action
It is known that similar compounds have shown inhibitory activity against certain targets, suggesting that this compound may also have similar effects .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-16-2-4-17(5-3-16)20-14-28-21(15-30-23(28)25-20)22(29)27-12-10-26(11-13-27)19-8-6-18(24)7-9-19/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQCAHLTBZJESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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